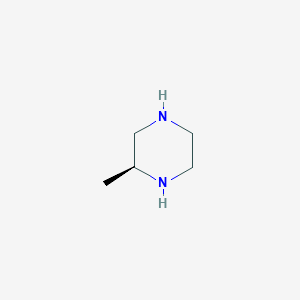

(S)-(+)-2-Methylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTHCQHJPVAZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74879-18-8 | |

| Record name | 2-Methylpiperazine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-2-Methylpiperazine CAS number 74879-18-8

An In-Depth Technical Guide to (S)-(+)-2-Methylpiperazine CAS Number: 74879-18-8

Introduction

This compound is a chiral heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry and drug development. As a derivative of piperazine, a scaffold prevalent in a vast array of clinically successful drugs, its stereochemically defined structure offers a unique advantage for crafting next-generation therapeutics.[1][2][3] The piperazine ring is recognized as a "privileged scaffold" because its incorporation into molecules often enhances critical pharmacokinetic properties, such as aqueous solubility and oral bioavailability, while providing versatile handles for synthetic modification.[3]

The introduction of a chiral center at the C2 position, specifically in the (S)-configuration, allows for highly specific, three-dimensional interactions with biological targets like enzymes and receptors. This stereoselectivity is paramount for improving a drug candidate's potency and selectivity, thereby reducing off-target effects and enhancing its therapeutic index.[1][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, analysis, applications, and safe handling of this high-value chiral building block.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and formulation.

Core Molecular Structure and Properties

This compound is a six-membered diamine ring with a methyl group at the second position, which confers chirality. Its molecular formula is C₅H₁₂N₂.[5] The two nitrogen atoms provide basicity and sites for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 74879-18-8 | [5] |

| Molecular Formula | C₅H₁₂N₂ | [5][6] |

| Molecular Weight | 100.16 g/mol | [6][7] |

| Appearance | White to yellow crystalline powder or chunks | [8] |

| Melting Point | 91-93 °C | [8] |

| Boiling Point | 155-156 °C | [7][8] |

| Optical Rotation (α) | +13.5° (c=1, toluene) | [8] |

| Flash Point | 65 °C (149 °F) | [7][8][9] |

| SMILES | N1--INVALID-LINK--C | [5][6] |

| InChI Key | JOMNTHCQHJPVAZ-YFKPBYRVSA-N |[6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the structural integrity and purity of this compound.

-

¹H NMR Spectroscopy: Proton NMR is used to confirm the presence and connectivity of protons in the molecule. For the racemic 2-methylpiperazine, typical shifts in CDCl₃ show the methyl group as a doublet around 1.0 ppm, a broad signal for the N-H protons, and a series of multiplets for the ring methylene and methine protons between ~2.3 and 3.0 ppm.[10] The spectrum for the pure (S)-enantiomer will be identical in an achiral solvent.

-

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon framework. The spectrum will show distinct signals for the methyl carbon and the four unique carbons of the piperazine ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight. The mass spectrum of 2-methylpiperazine shows a molecular ion (M+) peak at m/z 100, consistent with its molecular weight.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum will exhibit characteristic N-H stretching bands for the secondary amine groups and C-H stretching for the alkyl groups.[12]

Part 2: Synthesis and Chiral Purity

The generation of enantiomerically pure this compound is a critical challenge that can be addressed through several strategic approaches. The choice of method often depends on scalability, cost, and the desired level of enantiomeric excess (ee).

Overview of Synthetic Strategies

-

Chiral Resolution: This is the most common industrial method, involving the separation of a racemic mixture of 2-methylpiperazine. It is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8][13] The differing solubilities of these salts allow for their separation via fractional crystallization.[14]

-

Asymmetric Synthesis: This elegant approach involves constructing the chiral piperazine ring from prochiral precursors using chiral catalysts or auxiliaries.[15][16] While often more complex, it can provide direct access to the desired enantiomer with high purity.

-

From the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., (S)-alanine).[17] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Experimental Protocol: Chiral Resolution of Racemic 2-Methylpiperazine

This protocol describes a classical method for obtaining the (S)-enantiomer by separating diastereomeric salts. The principle relies on the reaction of a racemic base with a single enantiomer of a chiral acid to form two diastereomers with different physical properties.[14]

Objective: To isolate this compound from a racemic mixture using D-(-)-tartaric acid as the resolving agent. This process preferentially crystallizes the (R)-(-)-2-Methylpiperazine L-tartrate salt, leaving the desired (S)-enantiomer enriched in the mother liquor.

Materials:

-

(±)-2-Methylpiperazine

-

D-(-)-Tartaric acid

-

Methanol or Ethanol

-

Water

-

Sodium Hydroxide (NaOH)

-

Toluene or Dichloromethane

Procedure:

-

Salt Formation: Dissolve racemic 2-methylpiperazine (1.0 eq) in a suitable solvent like water or an alcohol-water mixture.[8] Heat the solution gently to ensure complete dissolution.

-

Resolving Agent Addition: In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 eq) in the same solvent. Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath. The diastereomeric salt of (R)-2-methylpiperazine with D-tartaric acid will preferentially crystallize due to lower solubility.

-

Isolation: Collect the precipitated crystals (the (R)-enantiomer salt) by vacuum filtration. The mother liquor is now enriched with the diastereomeric salt of (S)-2-methylpiperazine.

-

Liberation of the Free Base: Take the enriched mother liquor and remove the solvent under reduced pressure. Dissolve the residue in water and basify the solution to a pH > 10 with a strong base like NaOH. This neutralizes the tartaric acid and liberates the free (S)-2-methylpiperazine.

-

Extraction & Purification: Extract the aqueous solution multiple times with an organic solvent such as toluene or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Conceptual Workflow: Asymmetric Synthesis from (S)-Alanine

This route provides excellent stereochemical control by starting with an enantiopure building block. An improved synthesis based on this concept was developed to overcome low yields in earlier procedures.[17][18]

Caption: Asymmetric synthesis of (S)-2-Methylpiperazine from (S)-Alanine.

Part 3: Applications in Medicinal Chemistry

The utility of this compound stems from the advantageous properties of the piperazine core combined with the stereochemical influence of the methyl group.

Reactivity and Synthetic Utility

The two nitrogen atoms of (S)-2-methylpiperazine exhibit different steric environments and nucleophilicity. The N1 nitrogen is adjacent to the chiral center and is more sterically hindered, while the N4 nitrogen is less hindered. This difference can be exploited for regioselective reactions.

Often, for controlled synthesis, one nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) group, to form (S)-1-N-Boc-2-methylpiperazine.[19][20] This allows for selective functionalization at the unhindered N4 position through reactions like alkylation or acylation.[21][22] Subsequent removal of the Boc group allows for further modification at N1, enabling the construction of complex and diverse molecular architectures.

Caption: General synthetic workflow using (S)-2-Methylpiperazine.

Role as a Pharmacophore

The (S)-2-methylpiperazine moiety is a key component in the design of various pharmacologically active agents. It serves as a crucial intermediate in the synthesis of compounds targeting a range of conditions.[21] Its applications include the development of:

-

Anticancer and Antiviral Agents [23]

-

Antibiotics , including certain quinolone antibacterials where the specific stereochemistry is vital for activity.[17][18]

-

Central Nervous System (CNS) Drugs , such as treatments for neurological disorders.[23]

The chiral methyl group provides a critical contact point within a binding pocket, enhancing affinity and selectivity for the biological target.

Part 4: Quality Control and Analysis

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in pharmaceutical development.

Table 2: Key Quality Control Analytical Methods

| Parameter | Method | Typical Purpose |

|---|---|---|

| Identity | NMR, IR, MS | Confirms the chemical structure matches the reference. |

| Chemical Purity | HPLC, GC | Quantifies the amount of the desired compound relative to impurities. |

| Enantiomeric Excess (ee) | Chiral HPLC | Determines the percentage of the (S)-enantiomer relative to the (R)-enantiomer. |

| Water Content | Karl Fischer Titration | Measures the amount of residual water, which can affect reactivity. |

| Optical Rotation | Polarimetry | Confirms the correct stereochemical configuration and provides a measure of enantiomeric purity. |

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 2-methylpiperazine to calculate the enantiomeric excess (ee).

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times (retention times).

Procedure:

-

Derivatization (If Necessary): To improve UV detection and chromatographic resolution, the amine groups are often derivatized with a UV-active agent (e.g., benzoyl chloride or dansyl chloride) under basic conditions. This step must be performed carefully to avoid racemization.

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape. The exact ratio must be optimized to achieve baseline separation.

-

Analysis:

-

Inject a standard solution of the racemic mixture to determine the retention times for both enantiomers.

-

Inject the sample solution of this compound.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation:

-

Enantiomeric Excess (ee %) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

-

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

-

Part 5: Safety, Handling, and Storage

Proper handling and storage procedures are mandatory to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as a hazardous substance. Key hazards include:

-

Flammability: It is a flammable solid.[9][24][25] Keep away from heat, sparks, and open flames.[8][24][25]

-

Corrosivity/Irritation: Causes burns and is irritating to the eyes, respiratory system, and skin.[8][24][25][26] Direct contact can cause severe eye damage.[26]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[24][26]

-

Personal Protective Equipment:

-

General Hygiene: Avoid breathing dust.[24] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[26][27]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place designated as a flammables area.[8][24] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]

-

Spills: In case of a spill, remove all ignition sources.[26] Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[24][27]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[25]

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the favorable pharmacokinetic properties of the piperazine scaffold, makes it an invaluable building block for synthesizing complex and highly selective pharmaceutical agents. A comprehensive understanding of its properties, synthetic routes, analytical methods, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the quest for novel and more effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. chemscene.com [chemscene.com]

- 6. 74879-18-8 | (S)-2-Methylpiperazine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. 74879-18-8 this compound AKSci J90980 [aksci.com]

- 8. 74879-18-8 | CAS DataBase [m.chemicalbook.com]

- 9. (S)-(+)-2-メチルピペラジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]

- 11. Piperazine, 2-methyl- [webbook.nist.gov]

- 12. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 16. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Buy (2S)-2-Methylpiperazine hydrochloride [smolecule.com]

- 22. Reactions of Piperazines | Ambeed [ambeed.com]

- 23. One moment, please... [coreychem.com]

- 24. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 25. echemi.com [echemi.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to (S)-(+)-2-Methylpiperazine: Properties, Analysis, and Applications

Executive Summary

(S)-(+)-2-Methylpiperazine is a chiral heterocyclic amine that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, pre-organized stereocenter and two distinct nitrogen nucleophiles make it an invaluable synthon for introducing specific three-dimensional architecture into drug candidates, profoundly influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth examination of the core molecular properties, critical analytical methodologies for quality assurance, and significant applications of this compound, tailored for researchers and professionals in drug discovery and chemical development.

The Strategic Importance of Chiral Piperazines in Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological systems. Its conformational rigidity and basic nitrogen centers allow it to engage in critical hydrogen bonding and ionic interactions with protein targets. The introduction of a stereocenter, as in 2-methylpiperazine, creates a chiral derivative with two enantiomers: (S) and (R).

The causality behind selecting a single enantiomer like this compound is rooted in the principles of stereospecificity in pharmacology. Biological targets, being chiral themselves, often exhibit differential binding affinities for enantiomers. The use of an enantiomerically pure starting material eliminates the need for costly and often inefficient chiral separations later in the synthesis and avoids the potential for "eutomer-distomer" complications, where one enantiomer provides the therapeutic effect while the other may be inactive, less active, or contribute to off-target toxicity. Therefore, the use of this compound is a strategic choice to optimize potency and reduce the potential for adverse effects.

Core Molecular and Physicochemical Profile

The fundamental identity of a chemical reagent is defined by its molecular structure and physical properties. For this compound, these attributes are critical for its use in precise chemical synthesis. Its properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-methylpiperazine | [1] |

| Molecular Formula | C₅H₁₂N₂ | [1][2][3][4] |

| Molecular Weight | 100.16 g/mol | [1][3][4][5] |

| CAS Number | 74879-18-8 | [1][2][3] |

| Appearance | White to yellow crystalline powder and chunks | [6] |

| Melting Point | 91-93 °C | [3] |

| Specific Optical Rotation | [α]20/D +6.8°, c = 1 in ethanol | [3] |

| Canonical SMILES | C[C@H]1CNCCN1 | [1][2] |

| InChI Key | JOMNTHCQHJPVAZ-YFKPBYRVSA-N | [1][3] |

Analytical Characterization: A Framework for Quality Assurance

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its inclusion in any synthetic route. The following protocols form a self-validating system to guarantee material quality.

Identity and Structural Confirmation

Protocol 1: NMR Spectroscopy for Structural Verification

-

Objective: To confirm the molecular backbone and the presence of the methyl group.

-

Methodology:

-

Dissolve 5-10 mg of the sample in Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O).

-

Acquire a ¹H NMR spectrum at 400 MHz or higher. The expected spectrum will show a complex multiplet system for the piperazine ring protons and a characteristic doublet for the methyl group protons.

-

Acquire a ¹³C NMR spectrum. The spectrum should reveal distinct signals corresponding to the five carbon atoms in the molecule.

-

-

Expertise & Causality: The choice of solvent is critical; CDCl₃ is standard for organic molecules, but D₂O can be used and will exchange with the N-H protons, causing their signals to disappear, which is a useful diagnostic tool for identifying them. The chemical shifts and coupling patterns are unique fingerprints of the molecule's electronic environment and connectivity.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

-

Objective: To verify the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

-

Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

-

Trustworthiness: The expected result is a prominent peak at m/z 101.1, corresponding to the protonated molecule [(M+H)⁺]. The high accuracy of modern mass spectrometers allows for confirmation of the molecular formula based on the exact mass.[1]

Stereochemical Integrity Assessment

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Objective: To quantify the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

-

Methodology:

-

Derivatization (Optional but Recommended): React the sample with a UV-active chiral derivatizing agent (e.g., dansyl chloride) to improve detection and chromatographic performance. The two N-H protons provide reaction sites.

-

Chromatography:

-

Column: Utilize a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a similar phase).

-

Mobile Phase: An isocratic mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point. The exact ratio must be optimized.

-

Detection: UV detector set to the absorbance maximum of the derivative.

-

-

Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] x 100.

-

-

Expertise & Causality: Chiral HPLC is the definitive method for assessing stereochemical purity. The CSP creates a transient chiral environment that allows for the differential interaction and separation of the two enantiomers. Derivatization is often employed because the native piperazine lacks a strong chromophore, making sensitive UV detection difficult.

Analytical Workflow Diagram

The following diagram outlines the logical flow for the comprehensive quality control of an incoming batch of this compound.

Caption: Quality control workflow for this compound.

Key Applications in Medicinal Chemistry

This compound serves as a versatile nucleophilic building block. The two nitrogen atoms have different steric environments; the N1 nitrogen is secondary and adjacent to the chiral center, while the N4 nitrogen is a less hindered secondary amine. This differentiation can be exploited for regioselective reactions.

Its primary application is as a valuable synthon for quinoline antibacterials.[3] It is also used in the design and synthesis of diaminoquinazolines that act as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway, which is relevant in cancer research.[6]

General Synthetic Utility Diagram

The diagram below illustrates the fundamental role of this compound in creating more complex chiral molecules through nucleophilic substitution or addition reactions.

Caption: Role of this compound as a chiral synthon.

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

-

Hazards: this compound is classified as a flammable solid and can cause severe skin and eye irritation or burns.[1][3][5] It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For weighing and transfer, an N95 dust mask or equivalent respirator is recommended.[3]

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is more than just a chemical with a specific formula and molecular weight. It is a precision tool for medicinal chemists, enabling the synthesis of enantiomerically pure pharmaceutical agents with potentially superior efficacy and safety profiles. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation, is the foundation for its successful application in the development of next-generation therapeutics.

References

- 1. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (S)-(+)-2-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Piperazine, 2-methyl- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Methylpiperazine from L-Alanine

Abstract

(S)-2-Methylpiperazine is a highly valuable chiral building block in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its stereochemistry is often critical for biological activity, making enantioselective synthesis a key requirement for drug development. This guide provides a comprehensive, field-proven methodology for the synthesis of enantiomerically pure (S)-2-Methylpiperazine, utilizing the inexpensive and readily available chiral pool starting material, L-Alanine. We will explore the strategic considerations behind each synthetic step, from protection and coupling to cyclization and reduction, offering detailed, self-validating protocols and mechanistic insights to ensure reproducibility and high optical purity.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a privileged scaffold in drug discovery, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] However, a vast majority of these structures are unsubstituted on the carbon atoms, leaving a significant area of three-dimensional chemical space underexplored.[1] Introducing stereocenters onto the piperazine core, as in (S)-2-Methylpiperazine, allows for more precise and potent interactions with biological targets.

The challenge lies in accessing these chiral piperazines in an optically pure form. While several methods exist, including chiral resolution and asymmetric synthesis, leveraging the innate chirality of natural amino acids presents a robust and economically viable strategy.[2] L-Alanine, a fundamental amino acid, provides an ideal starting point for constructing the (S)-2-methyl substituted piperazine core, ensuring the desired stereochemistry is carried through the synthetic sequence.

This guide details a reliable and scalable synthetic route centered on the formation and subsequent reduction of a chiral diketopiperazine intermediate. This pathway is well-established and offers excellent control over stereochemical integrity.[3]

Retrosynthetic Analysis & Strategic Overview

The synthetic strategy is designed to build the piperazine ring system from two distinct amino acid-derived fragments. The core chirality is established by L-Alanine.

Caption: Retrosynthetic pathway for (S)-2-Methylpiperazine from L-Alanine.

The forward synthesis, therefore, involves five key stages:

-

N-Protection: Protection of the amine in L-Alanine to prevent side reactions.

-

Peptide Coupling: Formation of a dipeptide by coupling protected L-Alanine with an N-benzylated glycine ester.

-

Cyclization: Deprotection and intramolecular amide bond formation to yield a chiral diketopiperazine.

-

Reduction: Complete reduction of the diketopiperazine amide groups.

-

Deprotection: Removal of the final protecting group to yield the target molecule.

Synthetic Workflow and Mechanistic Discussion

This section provides a detailed walkthrough of the synthetic pathway, explaining the causality behind experimental choices and reaction mechanisms.

Step 1: N-Protection of (S)-Alanine

The primary amine of alanine is a potent nucleophile that would interfere with subsequent coupling reactions. Therefore, its protection is the mandatory first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of peptide coupling and its facile removal under acidic conditions without inducing racemization.

Reaction: (S)-Alanine + Di-tert-butyl dicarbonate (Boc)₂O → N-Boc-(S)-Alanine

Causality: The reaction proceeds via nucleophilic attack of the alanine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The use of a mild base like sodium bicarbonate is crucial to deprotonate the ammonium group of the zwitterionic alanine, activating it for nucleophilic attack while maintaining a pH that does not hydrolyze the anhydride.

Step 2: Dipeptide Formation with N-Benzylglycine Ethyl Ester

The protected alanine is coupled with a second amino acid fragment, N-benzylglycine ethyl ester. The N-benzyl group serves a dual purpose: it protects the second nitrogen atom and, critically, enhances the solubility of the subsequent diketopiperazine intermediate in ethereal solvents used for reduction.[3]

Reaction: N-Boc-(S)-Alanine + Ethyl N-benzylglycinate + DCC/HOBt → N-(N-Boc-(S)-alanyl)-N-benzylglycine ethyl ester

Causality: Standard peptide coupling conditions are employed here.[3] Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid of N-Boc-alanine, forming a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine of the glycine ester to form the dipeptide. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Step 3: Deprotection and Intramolecular Cyclization

This is the key ring-forming step. The Boc group is removed under acidic conditions, liberating the N-terminal amine. This amine then undergoes a spontaneous intramolecular nucleophilic attack on the C-terminal ester carbonyl to form the thermodynamically stable six-membered diketopiperazine ring.

Reaction: Dipeptide + HCl (gas) → (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Causality: Treatment with anhydrous HCl gas in an organic solvent like ethyl acetate or dichloromethane cleanly cleaves the acid-labile Boc group.[3] Upon neutralization with a base (e.g., NaHCO₃), the freed amine readily cyclizes. The reaction is driven by the high effective molarity of the reacting groups and the stability of the resulting cyclic diamide. This step efficiently translates the chirality from the starting amino acid to the heterocyclic core.

Step 4: Reduction of the Diketopiperazine

Both amide carbonyls of the diketopiperazine must be reduced to methylene groups to form the piperazine ring. This transformation requires a potent reducing agent.

Reaction: Diketopiperazine + LiAlH₄ → (S)-4-Benzyl-2-methylpiperazine

Causality: Lithium aluminum hydride (LAH) is one of the few reagents strong enough to reduce amides directly to amines. Weaker reagents like sodium borohydride are ineffective. The reaction must be performed under strictly anhydrous conditions, typically in solvents like tetrahydrofuran (THF), as LAH reacts violently with protic sources. The N-benzyl group's role in improving solubility is paramount here, as the parent diketopiperazine has poor solubility in THF, which would otherwise hinder the reaction.[3]

Step 5: Catalytic Hydrogenolysis (Debenzylation)

The final step is the removal of the N-benzyl group to furnish the target (S)-2-Methylpiperazine.

Reaction: (S)-4-Benzyl-2-methylpiperazine + H₂ (g) + Pd/C → (S)-2-Methylpiperazine

Causality: Catalytic hydrogenation is the method of choice for debenzylation. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated. This method is highly efficient and clean, with the primary byproduct being toluene, which is easily removed during workup. The conditions are mild and do not pose a risk of racemization to the chiral center.[4]

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of (S)-2-Methylpiperazine.

Experimental Protocols

The following protocols are adapted from established literature procedures and are designed for high fidelity and reproducibility.[3]

Protocol 1: Synthesis of N-Boc-(S)-Alanine

-

Setup: To a 500 mL flask, add (S)-Alanine (20.0 g, 0.224 mol) and dissolve in 1 M NaOH (225 mL). Cool the solution to 0 °C in an ice bath.

-

Reaction: In a separate flask, dissolve di-tert-butyl dicarbonate (53.8 g, 0.247 mol) in 1,4-dioxane (100 mL). Add this solution dropwise to the alanine solution over 1 hour, maintaining the temperature at 0 °C.

-

Stirring: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL). Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extraction: Extract the product into ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

-

Yield: Typically >95%.

Protocol 2: Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

This protocol combines the dipeptide formation, deprotection, and cyclization steps.

-

Peptide Coupling:

-

Dissolve N-Boc-(S)-Alanine (10.0 g, 52.8 mmol) in CH₂Cl₂ (200 mL) and cool to 0 °C.

-

Add 1-Hydroxybenzotriazole (HOBt) (7.8 g, 57.8 mmol).

-

In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (11.9 g, 57.8 mmol) in CH₂Cl₂ (50 mL) and add it dropwise to the reaction mixture.

-

Stir for 30 minutes at 0 °C, then add Ethyl N-benzylglycinate (10.2 g, 52.8 mmol).

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Filter the mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with CH₂Cl₂.

-

Concentrate the filtrate to a viscous oil.

-

-

Deprotection & Cyclization:

-

Dissolve the crude dipeptide oil in CH₂Cl₂ (150 mL).

-

Bubble anhydrous HCl gas through the solution until TLC analysis shows complete consumption of the starting material.

-

Evaporate the solvent. Partition the residue between ethyl acetate (300 mL) and saturated NaHCO₃ solution until the aqueous layer is basic.

-

Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and evaporate to yield a light yellow solid.

-

Recrystallize the solid from toluene to give the title compound as a colorless solid.

-

Yield: Typically 85-90% over two steps.[3]

-

Protocol 3: Reduction to (S)-4-Benzyl-2-methylpiperazine

-

Setup: To a flame-dried 1 L three-neck flask under an argon atmosphere, add anhydrous THF (300 mL). Carefully add Lithium Aluminum Hydride (LAH) (7.0 g, 184 mmol) in portions at 0 °C.

-

Addition: Dissolve (S)-1-Benzyl-3-methylpiperazine-2,5-dione (10.0 g, 45.8 mmol) in anhydrous THF (150 mL). Add this solution dropwise to the LAH suspension over 1 hour.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours.

-

Work-up (Fieser method):

-

Cool the reaction to 0 °C.

-

Slowly and carefully add 7 mL of H₂O.

-

Add 7 mL of 15% NaOH (aq).

-

Add 21 mL of H₂O.

-

Stir vigorously for 1 hour until a white granular precipitate forms.

-

Filter the mixture through a pad of Celite, washing the solid thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil.

-

-

Yield: Typically >90%.

Protocol 4: Debenzylation to (S)-2-Methylpiperazine

-

Setup: Dissolve (S)-4-Benzyl-2-methylpiperazine (8.0 g, 42.0 mmol) in methanol (150 mL).

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.8 g, 10 wt%).

-

Reaction: Place the flask in a hydrogenation apparatus. Evacuate and purge with H₂ gas (3 cycles). Maintain the reaction under a H₂ atmosphere (balloon or 50 psi) and stir vigorously for 24 hours.

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst, washing with methanol.

-

Purification: Concentrate the filtrate in vacuo. The resulting product can be purified by distillation under reduced pressure to yield a colorless oil or solid.

-

Yield: Typically >95%.

Data Summary

| Compound | Structure | Mol. Weight ( g/mol ) | Typical Step Yield (%) | Key Characterization Notes |

| N-Boc-(S)-Alanine | C₈H₁₅NO₄ | 189.21 | >95 | White solid. NMR consistent with structure. |

| (S)-1-Benzyl-3-methylpiperazine-2,5-dione | C₁₂H₁₄N₂O₂ | 218.25 | 85-90 | Colorless solid. mp: 137-139 °C.[3] |

| (S)-4-Benzyl-2-methylpiperazine | C₁₂H₁₈N₂ | 190.28 | >90 | Pale yellow oil. NMR consistent with structure. |

| (S)-2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | >95 | Colorless low-melting solid or oil. Specific optical rotation confirms enantiopurity. |

Conclusion

The synthetic route from L-Alanine via a diketopiperazine intermediate represents a robust, scalable, and economically sound strategy for producing enantiomerically pure (S)-2-Methylpiperazine. Each step is built upon well-understood and reliable chemical transformations, ensuring high yields and, most importantly, the preservation of the critical stereocenter derived from the starting amino acid. The detailed protocols and mechanistic rationale provided in this guide serve as a self-validating system, empowering researchers and drug development professionals to confidently synthesize this key chiral building block for application in advanced pharmaceutical programs.

References

Foreword: The Strategic Imperative of Chirality in Modern Drug Discovery

An In-Depth Technical Guide to the Role of (S)-(+)-2-Methylpiperazine in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency, selectivity, and safety is paramount. A cornerstone of this endeavor is the principle of chirality. Biological systems—enzymes, receptors, and ion channels—are inherently chiral, creating a stereospecific environment where enantiomers of a drug molecule can exhibit profoundly different pharmacological and toxicological profiles. The use of enantiomerically pure building blocks is therefore not a matter of convenience but a strategic necessity.[1]

Among the pantheon of privileged heterocyclic scaffolds, the piperazine ring is a recurring motif in a vast number of therapeutic agents, prized for its ability to confer aqueous solubility and introduce two key points for molecular elaboration.[2][3][4] This guide focuses on a specific, high-value derivative: This compound . The introduction of a single methyl group at the C2 position transforms the achiral piperazine into a potent chiral synthon, bestowing upon it a fixed stereochemical identity and creating steric and electronic differentiation between its two nitrogen atoms. This guide provides an in-depth exploration of its synthesis, properties, and strategic application in the design of next-generation therapeutics for researchers and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound, also known as (2S)-2-methylpiperazine, is a chiral cyclic diamine that serves as a versatile building block.[5] Its fundamental properties are critical to understanding its utility.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂ | [6] |

| Molecular Weight | 100.16 g/mol | [6][7] |

| CAS Number | 74879-18-8 | [6][8] |

| Appearance | White to yellow crystalline solid/chunks | [9] |

| Melting Point | 91-93 °C | [8] |

| Boiling Point | 155 °C / 763 mmHg | [9] |

| Optical Activity | [α]20/D +6.8°, c = 1 in ethanol | [8] |

| Purity Assay | ≥99% | [8] |

The key to its strategic value lies in its structure. The (S)-configured methyl group at the C2 position creates a permanent chiral center. This has two major consequences for the medicinal chemist:

-

Stereospecific Interactions: It allows for the precise orientation of the molecule within a chiral binding pocket of a biological target, enhancing binding affinity and selectivity.

-

Differentiated Reactivity: The steric hindrance from the methyl group makes the adjacent nitrogen (N1) less accessible than the distal nitrogen (N4). This inherent difference can be exploited for regioselective chemical modifications, enabling the construction of complex molecular architectures in a controlled manner.

Enantioselective Synthesis: From Chiral Precursor to Final Synthon

The reliable, scalable synthesis of enantiomerically pure this compound is crucial for its application in drug development. While various methods exist, an effective and well-documented approach begins with a readily available chiral amino acid, (S)-alanine, ensuring the stereocenter is set from the outset.[10][11]

Synthetic Workflow Overview

The following diagram outlines a robust, multi-step synthesis adapted from established procedures.[10] This pathway leverages standard peptide coupling, cyclization, reduction, and deprotection steps common in medicinal chemistry laboratories.

Caption: Synthetic pathway for this compound from N-Boc-(S)-alanine.

Experimental Protocol: Improved Synthesis of this compound

This protocol is based on the work by Kiely et al., which provides an efficient route to the target compound.[10][11]

PART A: (S)-1-Benzyl-3-methylpiperazine-2,5-dione (Diketopiperazine Intermediate)

-

Peptide Coupling: Dissolve N-Boc-(S)-alanine (1 eq.) and Ethyl N-benzylglycinate (1 eq.) in dichloromethane (CH₂Cl₂).

-

Add N-hydroxybenzotriazole (HOBt) (1.1 eq.) and cool the solution to 0 °C.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise and stir the mixture at 0 °C for 1 hour, then at room temperature overnight.

-

Filter the precipitated dicyclohexylurea and concentrate the filtrate to yield the crude dipeptide.

-

Deprotection & Cyclization: Dissolve the crude dipeptide in CH₂Cl₂ and bubble anhydrous HCl gas through the solution until TLC analysis confirms the complete consumption of the starting material.

-

Evaporate the solvent. Partition the residue between ethyl acetate and saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and evaporate to yield the crude diketopiperazine.

-

Recrystallize the solid from toluene to afford pure (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

PART B: (S)-1-Benzyl-2-methylpiperazine

-

Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the diketopiperazine (1 eq.) from Part A in THF dropwise.

-

After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours until the reaction is complete (monitored by TLC/LCMS).

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined filtrates to yield (S)-1-Benzyl-2-methylpiperazine as an oil, which can be purified by chromatography if necessary.

PART C: this compound

-

Debenzylation: Dissolve the N-benzylpiperazine from Part B (1 eq.) in methanol.

-

Add 10-20% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psig and shake or stir vigorously until hydrogen uptake ceases.

-

Carefully filter the catalyst through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.[10]

Strategic Applications in Medicinal Chemistry

The incorporation of the (S)-2-methylpiperazine scaffold into a drug candidate is a deliberate design choice aimed at optimizing multiple pharmacological parameters.

A Scaffold for Stereospecificity and Selectivity

The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), acting as a versatile scaffold that can interact with various neurotransmitter receptors.[2][12][13] The fixed (S)-configuration of the methyl group allows for the creation of ligands that can differentiate between receptor subtypes or bind in a specific, high-affinity orientation. This is particularly valuable in developing selective antagonists or agonists for dopamine, serotonin, or muscarinic receptors, where subtype selectivity is key to separating therapeutic effects from unwanted side effects.[14]

A Tool for Modulating ADME Properties

The two nitrogen atoms of the piperazine ring are basic and are typically protonated at physiological pH. This property enhances the aqueous solubility of a drug molecule, which is often beneficial for oral absorption and formulation. The (S)-2-methylpiperazine moiety allows chemists to:

-

Fine-tune Basicity: The pKa of the two nitrogens can be modulated by the substituents attached to them, allowing for precise control over the ionization state.

-

Control Lipophilicity: While the core is polar, attaching lipophilic groups to the nitrogens allows for a balanced logP, which is critical for membrane permeability and crossing the blood-brain barrier.

-

Block Metabolism: The methyl group can act as a metabolic shield, sterically hindering the enzymatic degradation (e.g., by Cytochrome P450 enzymes) of adjacent parts of the molecule, potentially increasing the drug's half-life.

Case Study: Quinolone Antibacterials

This compound has been identified as a valuable synthon for the synthesis of potent quinolone antibacterials.[8] In many quinolone structures, a piperazine ring at the C7 position is essential for antibacterial activity and spectrum. Using the (S)-2-methylpiperazine derivative can enhance potency and modulate pharmacokinetic properties. The methyl group can provide an additional beneficial interaction with the bacterial DNA gyrase or topoisomerase IV enzyme complex.

Caption: General structure of a quinolone antibacterial featuring the (S)-2-methylpiperazine moiety.

Key Synthetic Manipulations: Regioselective Protection

The ability to selectively functionalize one nitrogen atom in the presence of the other is the key to unlocking the full potential of (S)-2-methylpiperazine. A common first step is the protection of one nitrogen, allowing the other to be elaborated. Due to the steric hindrance of the methyl group, the N4 nitrogen is kinetically favored for reactions with bulky electrophiles like di-tert-butyl dicarbonate (Boc₂O). However, specific conditions can be used to favor protection at the more hindered N1 position.

Workflow for Regioselective N1-Boc Protection

The following workflow describes a method to achieve protection at the more sterically hindered N1 position, demonstrating a higher level of synthetic control.[15]

Caption: Regioselective N1-Boc protection of (S)-2-methylpiperazine.

Experimental Protocol: (S)-1-N-Boc-2-methylpiperazine

This protocol provides a method for selectively protecting the N1 position.[15]

-

Deprotonation: Dissolve (S)-2-methylpiperazine (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution and add n-butyllithium (nBuLi) (2 eq., 1.6 M in hexanes) dropwise. Stir the solution at room temperature for 30 minutes. Causality Note: The use of a strong base like nBuLi generates a dianion or a highly reactive monoanion, setting the stage for controlled derivatization.

-

Silylation (Temporary N4 Protection): Add tert-butyldimethylsilyl chloride (TBDMSCl) (1 eq.). Stir for 1 hour. Causality Note: The less-hindered N4 nitrogen is selectively protected by the bulky silyl group.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the solution and stir for an additional hour. Causality Note: With N4 blocked, the Boc group is directed to the more hindered N1 position.

-

Workup and Desilylation: Quench the reaction by carefully adding water. The silyl protecting group is labile under these conditions and is removed during the aqueous workup.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

-

Purify the resulting oil by flash column chromatography on silica gel to yield the title compound, (S)-1-N-Boc-2-methylpiperazine.

Conclusion and Future Outlook

This compound is far more than a simple diamine; it is a sophisticated chiral building block that offers medicinal chemists a powerful tool for embedding stereochemical information and fine-tuning pharmacokinetic properties. Its strategic value lies in the confluence of a fixed stereocenter and differentially reactive nucleophilic centers. This allows for the rational design of highly selective ligands and complex molecular architectures with a high degree of synthetic control.

As drug discovery moves towards increasingly complex and challenging biological targets, the demand for high-value, enantiomerically pure synthons like this compound will only grow. Its application in areas such as targeted protein degradation (PROTACs), covalent inhibitors, and macrocyclic drugs is a promising frontier, ensuring its continued relevance in the development of future medicines.

References

- 1. Portico [access.portico.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(+)-2-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of (S)-(+)-2-Methylpiperazine in Drug Discovery

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of (S)-(+)-2-Methylpiperazine for Pharmaceutical R&D

This compound (CAS No: 74879-18-8) is a chiral heterocyclic building block of significant interest within the pharmaceutical and life sciences sectors.[1] Its rigid, diamine structure serves as a critical scaffold in the synthesis of a wide array of bioactive molecules. The piperazine moiety is a well-established pharmacophore, and the introduction of a chiral methyl group at the C2 position allows for precise stereochemical interactions with biological targets, which is fundamental to modern drug design.[2][3]

This guide provides research, development, and procurement professionals with a comprehensive overview of the commercial landscape for this compound. We will delve into sourcing strategies, supplier evaluation, essential quality control protocols, and the scientific rationale behind these validation steps. Our focus is to empower researchers to procure this vital synthon with confidence, ensuring the integrity and reproducibility of their scientific endeavors. The applications for this compound are diverse, ranging from its established role as a synthon for quinoline antibacterials to its use in developing selective nicotinic acetylcholine receptor (nAChR) modulators.[4]

Part 1: Commercial Availability and Supplier Landscape

The procurement of a chiral intermediate like this compound requires careful consideration of supplier reliability, available purity grades, and the quality of documentation provided. The compound is readily available from a range of global suppliers, including large chemical manufacturers, specialized distributors, and online marketplaces.

Key Supplier Identification

A survey of the market reveals several key suppliers offering this compound, often with specified purity levels and in various quantities suitable for both laboratory-scale research and bulk manufacturing. Researchers can source this chemical from primary manufacturers or reputable distributors who often provide additional logistical and technical support.

| Supplier/Vendor Platform | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 99% | A well-documented source with readily available Certificates of Analysis (CoA) and Safety Data Sheets (SDS). |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | Offers various grades and quantities, often catering to synthetic chemistry needs.[5] |

| ChemScene | ≥98% | A supplier focused on bioactive molecules for drug discovery, providing detailed chemical data.[6] |

| Amerigo Scientific | 99% | A distributor serving the life sciences market, highlighting the compound's quality for research applications.[7] |

| ECHEMI / BuyersGuideChem | Varies (typically 99%+) | Online marketplaces listing multiple, often international, manufacturers and suppliers.[8][9] Diligence is required to vet individual sellers. |

| Chem-Impex | ≥ 99% (GC) | Provides the compound as a key building block for pharmaceutical and agrochemical synthesis.[1] |

Expert Insight: When selecting a supplier, especially from broader marketplaces, it is crucial to move beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a non-negotiable first step. This document provides the authoritative data on purity, optical rotation, and levels of key impurities for the specific batch you will receive.

Part 2: Quality Assessment and In-House Verification

While suppliers provide specifications, the "trust but verify" principle is paramount in pharmaceutical R&D. The ultimate responsibility for compound integrity rests with the end-user. The primary quality attributes for this compound are its chemical purity and, most critically, its enantiomeric excess (e.e.).

Understanding the Impurity Profile

Potential impurities can arise from the synthetic route used. Common synthesis strategies include the chiral resolution of racemic 2-methylpiperazine using a resolving agent like (L)-tartaric acid or asymmetric synthesis starting from a chiral precursor such as N-Boc-alanine.[10][11]

Therefore, the key impurities to analyze for are:

-

(R)-(-)-2-Methylpiperazine: The opposite enantiomer. Its presence can have drastically different pharmacological effects or act as an inert diluent, affecting molar calculations.

-

Residual Solvents: From reaction and crystallization steps (e.g., THF, Methanol, Toluene).

-

Unreacted Starting Materials or Reagents: Depending on the synthetic pathway.[11]

Core Technical Specifications

The table below summarizes the critical chemical and physical properties that define the quality of this compound.

| Parameter | Typical Specification | Significance |

| CAS Number | 74879-18-8 | Unique identifier for the correct enantiomer. |

| Molecular Formula | C₅H₁₂N₂ | Confirms chemical composition.[12] |

| Molecular Weight | 100.16 g/mol | Essential for accurate molar calculations in reaction stoichiometry.[12] |

| Appearance | White to off-white crystalline powder/solid | A simple but important initial check for gross contamination.[5][8] |

| Melting Point | 91-93 °C (lit.) | A narrow melting range is indicative of high purity. |

| Optical Rotation [α]D | ~+6.8° (c=1 in ethanol) | A critical measure of enantiomeric purity. Significant deviation suggests contamination with the (R)-enantiomer or other chiral impurities. |

| Purity (GC/HPLC) | ≥98% | Quantifies the amount of the desired compound relative to achiral impurities. |

| Enantiomeric Excess (e.e.) | ≥98% | The most critical parameter for chiral applications, determined by chiral chromatography. |

Workflow for Sourcing and Quality Verification

The following diagram illustrates the logical flow from identifying a potential supplier to releasing the material for use in experiments.

Caption: Workflow for sourcing and quality control of this compound.

Part 3: Experimental Protocol for Quality Control

Verifying the enantiomeric excess (e.e.) is the most critical QC step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S)-(+)- and (R)-(-)- enantiomers of 2-Methylpiperazine to determine the enantiomeric excess of a supplied sample.

Rationale: Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose or amylose, create a chiral environment where enantiomers have different affinities. This differential interaction leads to different retention times, allowing for their separation and quantification.[13] Direct analysis can be challenging; derivatization is often employed to introduce a chromophore for UV detection and improve chromatographic behavior.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., Dansyl chloride or a chiral acid chloride)

-

Aprotic solvent (e.g., acetonitrile)

-

Tertiary amine base (e.g., triethylamine)

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Cellulose or Amylose-based CSP)

-

Mobile phase (e.g., Heptane/Isopropanol mixture)

Methodology:

-

Sample Derivatization (Preparation):

-

Accurately weigh ~5 mg of the this compound sample into a clean vial.

-

Dissolve the sample in 1 mL of acetonitrile.

-

Add 1.2 equivalents of triethylamine to the solution.

-

Add 1.1 equivalents of the derivatizing agent (e.g., Dansyl chloride) and vortex the mixture.

-

Allow the reaction to proceed at room temperature for 1 hour, or until complete as monitored by TLC. This step converts the non-UV active amine into a derivative that can be easily detected.

-

Dilute the final reaction mixture to a suitable concentration (~0.1 mg/mL) with the mobile phase.

-

-

HPLC Analysis:

-

Column: A suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of heptane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for Dansyl).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[13]

-

System Suitability: First, inject a derivatized sample of racemic 2-methylpiperazine to determine the retention times of both the (S) and (R) enantiomers and to confirm that the column is providing adequate separation (Resolution > 1.5).

-

Inject the prepared sample solution of the supplied this compound.

-

Record the chromatogram and integrate the peak areas for both enantiomer derivatives.

-

-

Data Analysis (Calculation of e.e.):

-

Identify the major peak corresponding to the (S)-enantiomer and the minor peak (if any) corresponding to the (R)-enantiomer based on the racemic standard injection.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 Where:

-

Area_S = Peak area of the (S)-enantiomer derivative.

-

Area_R = Peak area of the (R)-enantiomer derivative.

-

-

Trustworthiness: This protocol is self-validating through the initial run of a racemic standard. This step confirms the identity of each enantiomer peak and demonstrates the system's capability to separate them, ensuring that the subsequent analysis of the test sample is accurate and reliable.

Part 4: Safety, Handling, and Storage

This compound is classified as a flammable solid and causes skin and eye irritation.[12] Proper handling is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always use gloves, safety glasses (eyeshields), and a dust mask (type N95 or equivalent) when handling the solid.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[14] Avoid generating dust.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place designated as a flammables area.[8]

Conclusion

This compound is an indispensable chiral building block for modern pharmaceutical research. Its commercial availability is robust, but this accessibility necessitates a rigorous and scientifically-grounded approach to procurement and quality control. By combining careful supplier vetting with mandatory in-house analytical verification, particularly chiral HPLC analysis, researchers can ensure the stereochemical integrity of their starting materials. This diligence is the foundation upon which reliable, reproducible, and ultimately successful drug discovery programs are built.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 8. echemi.com [echemi.com]

- 9. 2-Methylpiperazine | 109-07-9 - BuyersGuideChem [buyersguidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-(+)-2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Methylpiperazine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. Its structural motif is a cornerstone in the development of compounds targeting a range of biological pathways. However, realizing its full potential in drug discovery and development necessitates a deep understanding of its chemical properties and a rigorous adherence to safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and practical laboratory experience.

Compound Profile and Hazard Identification

A foundational aspect of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards. This compound is a flammable, hygroscopic solid with a distinct amine odor.[1] It is crucial to recognize its potential health effects to implement appropriate safety measures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂ | [2][3] |

| Molecular Weight | 100.16 g/mol | [2][3] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 61-63 °C (lit.) | [1] |

| Boiling Point | 155 °C/763 mmHg (lit.) | [1] |

| Flash Point | 65 °C (149 °F) - closed cup | [4][5] |

| Solubility | Soluble in water and acetone | [1] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1][4][6] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with the following hazards:

The signal word for this compound is Danger .[5][7] These classifications underscore the need for stringent control measures to prevent fire, skin and eye contact, and inhalation of dust or vapors.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of laboratory safety is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is rooted in the compound's flammability and irritant properties.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][7][8] A certified chemical fume hood is mandatory for any procedure that may generate dust or vapors. The use of explosion-proof electrical, ventilating, and lighting equipment is also a critical precaution due to its flammability.[7]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6][9] This is a non-negotiable requirement for immediate response to accidental eye or skin contact.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[6][7] A full-face shield should be worn when there is a significant risk of splashing.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and a lab coat.[4][6] For tasks with a higher risk of exposure, impervious clothing and flame-retardant garments should be considered.[7] It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after handling.[6][8]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., particulate filter) must be used.[4][6][9] A full-face respirator offers a higher level of protection.[7]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

Handling

-

Avoidance of Ignition Sources: Keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[7][8] "No smoking" policies must be strictly enforced in handling areas. Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[7] Use non-sparking tools for transfers.[7]

-

Personal Hygiene: Do not eat, drink, or smoke when handling the compound.[8] Wash hands and face thoroughly after handling and before breaks.[6][9] Contaminated work clothing should be laundered separately before reuse.[8]

Storage

-

Container Integrity: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[9]

-

Hygroscopic Nature: Due to its hygroscopic nature, protect the compound from moisture and steam.[6] Storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[10]

-

Controlled Access: Store in a locked-up, flammables-designated area.[4][7][11]

Studies on the stability of synthetic piperazines in human whole blood have indicated that refrigeration or freezing is beneficial for preserving the integrity of these compounds over extended periods.[12] While this study was conducted in a biological matrix, the principle of reduced temperature slowing degradation is broadly applicable and supports the recommendation for cool storage conditions.

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is a critical component of a comprehensive safety program. All personnel handling this compound must be familiar with these procedures.

First Aid Measures

The following first aid measures should be taken immediately upon exposure. Medical attention should be sought in all cases of significant exposure.[4][6]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate and Secure: Evacuate non-essential personnel from the area and move upwind of the spill.[8] Remove all sources of ignition.[7]

-

Ventilate: Ensure adequate ventilation.[6]

-

Containment: For small spills, use a clean, non-sparking shovel to place the material into a clean, dry, and loosely covered container for disposal.[8] For larger spills, contain or cover with sand, earth, or vermiculite.[8][13] Prevent the spill from entering drains or waterways.[7][8]

-

Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7][8]

-

Clean-up: After the material has been collected, wash the spill area with water and dike for later disposal.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is a flammable solid.[7] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[8][9] Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[7][14] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.[14]

Conclusion